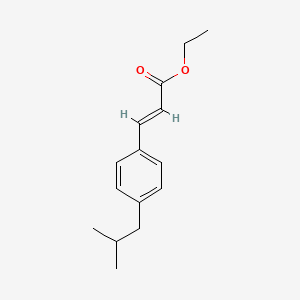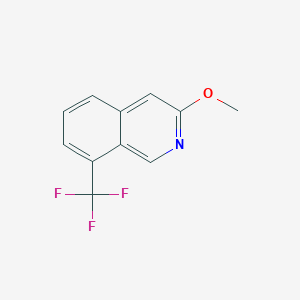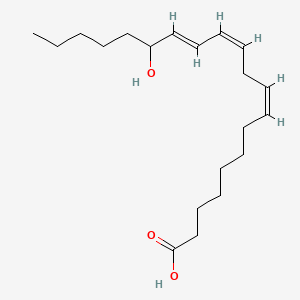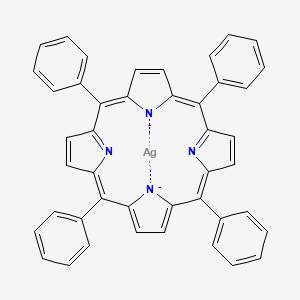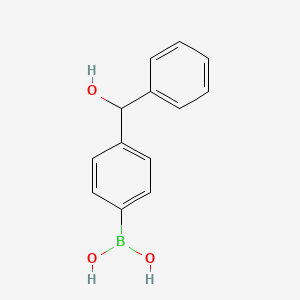
(4-(Hydroxy(phenyl)methyl)phenyl)boronic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of related boronic acid derivatives, including (4-(Hydroxy(phenyl)methyl)phenyl)boronic acid, often involves the use of organic phosphonic acids and esters due to their extensive applications in medicine, agriculture, and industrial chemistry. Boronic acids, acting as synthetic intermediates and building blocks, are crucial in sensing, protein manipulation, therapeutics, biological labeling, and separation. The introduction of aminophosphonic acid groups into boronic acids, as demonstrated in the synthesis of {4-[(butylamino)(diethoxyphosphoryl)methyl]phenyl}boronic acid monohydrate and {4-[(diethoxyphosphoryl)(4-nitroanilino)methyl]phenyl}boronic acid, reveals the multifaceted nature of these compounds for further application opportunities (Zhang et al., 2017).
Molecular Structure Analysis
The molecular structure of boronic acid derivatives is characterized by the presence of three different substituents attached to a central C-H group, namely 4-boronophenyl, diethoxyphosphoryl, and amine. This structure is pivotal in determining the compound's reactivity and binding capabilities. For example, in the study by Zhang et al. (2017), the compound crystallizes as a monohydrate, and OB-H...N hydrogen bonds link neighboring molecules into chains, highlighting the importance of molecular structure in understanding the compound's properties and potential applications.
Chemical Reactions and Properties
Boronic acids participate in a variety of chemical reactions due to their ability to form reversible covalent bonds with hydroxy groups. This property is exploited in electrophilic and nucleophilic modes of activation in various organic reactions. The catalytic activation of hydroxy functional groups by boronic acids under mild conditions is a significant area of interest, leading to the formation of amides from amines, as well as cycloadditions and conjugate additions with unsaturated carboxylic acids (Hall, 2019).
Wissenschaftliche Forschungsanwendungen
-
Boronic Acid-Containing Hydrogels
- Application : Boronic acid-containing hydrogels are important intelligent materials. They exhibit interesting properties such as glucose-sensitivity, reversibility, and self-healing .
- Methods : The synthesis of these hydrogels involves the introduction of boronic acid functionality into the hydrogel structure .
- Results : These materials have found important applications in many areas, especially in biomedical areas. They are used in the design of various glucose sensors and self-regulated insulin delivery devices .
-
Silicon Nanocrystals (SiNCs)
- Application : Silicon nanocrystals have attracted considerable attention in many advanced applications due to silicon’s high natural abundance, low toxicity, and impressive optical properties .
- Methods : In one study, lipophilic silicon nanocrystals were prepared by thermal hydrosilylation between hydrogen-terminated silicon nanocrystals and 1-decene .
- Results : The resulting SiNCs/PDMS coating exhibits superior transparency, outstanding fluorescence stabilities, and excellent anti-counterfeiting effect on cotton fabric when used as ink by screen-printing .
-
Synthetic Hydrogels
- Application : Synthetic hydrogels are polymers that can retain a large amount of water due to their three-dimensional network structure . They are excellent biomaterials as they can mimic the biphasic (water and polymer) natural environment in biological systems .
- Methods : The synthesis of these hydrogels involves the use of various constituent molecules (monomers, cross-linkers, composite materials, etc.) and methods to prepare polymer networks .
- Results : These hydrogels have found applications in a wide range of areas including, but not limited to, tissue engineering, biomedical, and sensing applications .
-
Polyaniline and Polypyrrole Hydrogels
- Application : Conducting polymeric hydrogels have been extensively investigated due to their remarkable physicochemical as well as physico-mechanical properties . They have been utilized in sensors, drug delivery, solar energy devices, and energy storage .
- Methods : The synthesis strategies of these hydrogels have been discussed along with the common characterization techniques employed to study the physical, chemical, mechanical as well as thermal characteristics of these materials .
- Results : These hydrogels have been studied extensively for applications in catalysis, pollutant removal, and energy storage .
Safety And Hazards
“(4-(Hydroxy(phenyl)methyl)phenyl)boronic acid” is harmful by inhalation, in contact with skin, and if swallowed . It causes skin irritation, serious eye irritation, and may cause respiratory irritation . Protective measures such as wearing protective gloves, clothing, eye protection, and face protection are recommended when handling this compound .
Eigenschaften
IUPAC Name |
[4-[hydroxy(phenyl)methyl]phenyl]boronic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13BO3/c15-13(10-4-2-1-3-5-10)11-6-8-12(9-7-11)14(16)17/h1-9,13,15-17H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZDVEVNHPYZAEI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)C(C2=CC=CC=C2)O)(O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13BO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.05 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-(Hydroxy(phenyl)methyl)phenyl)boronic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


